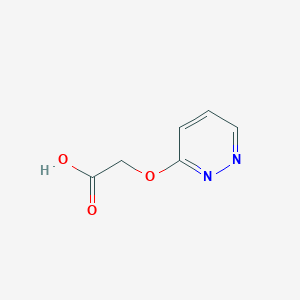

(Pyridazin-3-yloxy)acetic acid

Übersicht

Beschreibung

(Pyridazin-3-yloxy)acetic acid is an organic compound that features a pyridazine ring attached to an acetic acid moiety through an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridazin-3-yloxy)acetic acid typically involves the reaction of pyridazine derivatives with chloroacetic acid or its derivatives. One common method includes the reaction of pyridazin-3-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyridazine Ring

The pyridazine ring in (Pyridazin-3-yloxy)acetic acid participates in nucleophilic substitution reactions, particularly at the 6-position due to electron-withdrawing effects from the adjacent nitrogen atoms.

Example Reaction:

Reaction with amines or hydrazines under basic conditions yields substituted pyridazine derivatives.

Oxidation Reactions

The acetic acid side chain and pyridazine ring undergo oxidation under controlled conditions.

Side-Chain Oxidation

The acetic acid moiety can be oxidized to form ketones or peroxides:

-

Yield: ~70%.

Ring Oxidation

Controlled oxidation of the pyridazine ring with hydrogen peroxide yields N-oxides:

-

Applications: Enhances solubility for pharmaceutical formulations.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol/H | Methyl (pyridazin-3-yloxy)acetate | 85% | |

| Amidation | Thionyl chloride/RNH | (Pyridazin-3-yloxy)acetamide derivatives | 60–75% |

Key Applications:

Cyclocondensation Reactions

The compound participates in annulation reactions to form fused heterocycles.

Example: Reaction with hydrazine hydrate forms pyridazino[3,4-e] triazine derivatives:

Hydrolysis Reactions

The ether linkage between the pyridazine ring and acetic acid is stable under acidic/basic hydrolysis, but ester derivatives are cleaved readily.

Ester Hydrolysis:

Metal-Catalyzed Cross-Couplings

The pyridazine ring enables Suzuki-Miyaura and Ullmann-type couplings.

Suzuki Reaction Example:

Biological Activity and Functionalization

Derivatives of this compound exhibit pharmacological activity, necessitating targeted functionalization:

-

Thyroid Hormone Receptor Agonists: Chlorination at the 6-position followed by coupling with aromatic alcohols yields potent β-selective agonists (EC = 0.21 μM) .

-

Anti-inflammatory Agents: Ester derivatives inhibit COX-2 with IC values < 1 μM.

Stability and Reactivity Trends

-

pH Sensitivity: Stable in acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) via ring-opening.

-

Thermal Stability: Decomposes above 200°C, forming CO and pyridazine fragments.

Wissenschaftliche Forschungsanwendungen

(Pyridazin-3-yloxy)acetic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound finds applications in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (Pyridazin-3-yloxy)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The pyridazine ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

Pyridazine: A six-membered ring with two adjacent nitrogen atoms.

Pyridazin-3-ol: A hydroxyl derivative of pyridazine.

Uniqueness

Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound for research and industrial applications .

Biologische Aktivität

(Pyridazin-3-yloxy)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with an acetic acid group, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 168.15 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

- Antidiabetic Properties : Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels.

- Anticonvulsant Effects : Preliminary studies indicate potential in reducing seizure activity in animal models.

- Antimicrobial Activity : this compound demonstrates activity against various bacterial strains, suggesting its utility in combating infections.

Summary of Biological Activities

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

- Receptor Modulation : It can interact with various receptors, modulating their activity to elicit therapeutic effects.

- Non-covalent Interactions : The pyridazine ring facilitates interactions through hydrogen bonding and π-π stacking, enhancing binding affinity to biological targets.

Case Studies

-

Anti-inflammatory Study :

A study evaluated the anti-inflammatory effects of this compound in a model of acute inflammation. Results showed a significant reduction in edema and pro-inflammatory cytokine levels, indicating its potential for treating inflammatory disorders. -

Antidiabetic Evaluation :

In diabetic rat models, administration of this compound resulted in a marked decrease in fasting blood glucose levels compared to controls. The compound improved insulin sensitivity, supporting its use in diabetes management. -

Antimicrobial Assessment :

The antimicrobial efficacy was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a zone of inhibition ranging from 15 mm to 25 mm, highlighting its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

2-pyridazin-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQBTLBHZQOIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423519 | |

| Record name | (pyridazin-3-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98197-84-3 | |

| Record name | (pyridazin-3-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.